molecular formula C24H29N3O5 B2741320 1-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione CAS No. 872860-78-1

1-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione

Katalognummer B2741320
CAS-Nummer: 872860-78-1
Molekulargewicht: 439.512
InChI-Schlüssel: YUDIYEWPUCSLPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C24H29N3O5 and its molecular weight is 439.512. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research on similar structures, such as N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, highlights their potential in treating convulsions. These compounds have shown anticonvulsant activity in animal models, suggesting a possible application for the compound in developing anticonvulsant medications. Modifications to the compound's structure, such as introducing an aromatic area, have been explored to enhance its neuroprotective properties while minimizing neurotoxicity. Notably, certain analogues demonstrated higher protection than standard anticonvulsant substances, indicating significant therapeutic potential (Obniska, Kamiński, & Tatarczyńska, 2006).

Dopamine Agonist Activity

Compounds with structural similarities to the one have been synthesized and evaluated for their dopamine agonist activity. Specifically, studies on 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes have shown potential in modulating dopamine receptors, which could have implications for treating disorders related to dopamine dysregulation, such as Parkinson's disease. The research found that certain analogues exhibited potent dopamine agonist activity, highlighting the compound's potential in neuroscience and pharmacological research (Brubaker & Colley, 1986).

Adrenoceptor Antagonist

Another area of research involves the compound's affinity for adrenoceptors. BMY 7378, a compound with a similar structure, has been identified as a selective antagonist for the α1D-adrenoceptor subtype. This specificity could be leveraged in developing treatments for conditions influenced by adrenoceptor activity, such as hypertension or cardiac arrhythmias. The research underscores the compound's potential in cardiovascular pharmacology, providing insights into receptor subtype selectivity and drug development strategies (Goetz et al., 1995).

Organic Chemistry and Drug Design

The compound's structure and reactivity have implications for organic synthesis and drug design. Research has explored its utility in synthesizing novel spiro compounds and investigating their crystal structures. These studies contribute to the broader field of organic chemistry by enhancing understanding of spirocyclic compounds' physical properties and reactivity, laying the groundwork for designing new drugs with improved pharmacological profiles (Jiang & Zeng, 2016).

Eigenschaften

IUPAC Name

1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5/c28-21(25-10-4-1-5-11-25)17-27-16-19(18-6-2-3-7-20(18)27)22(29)23(30)26-12-8-24(9-13-26)31-14-15-32-24/h2-3,6-7,16H,1,4-5,8-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDIYEWPUCSLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.